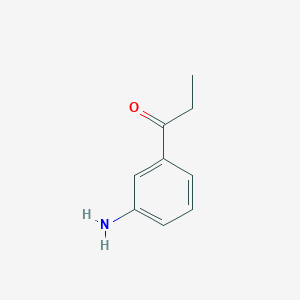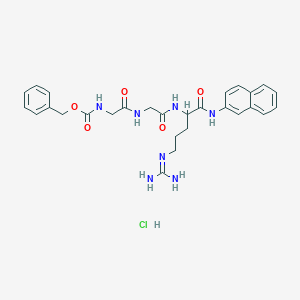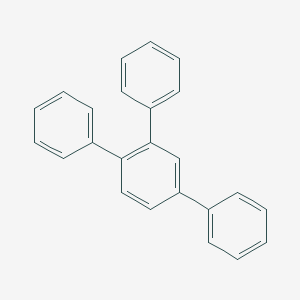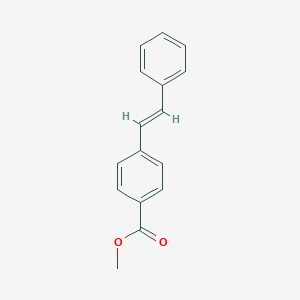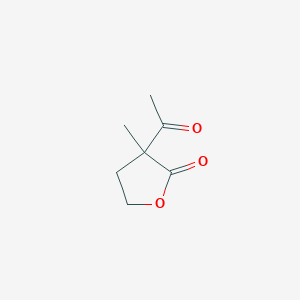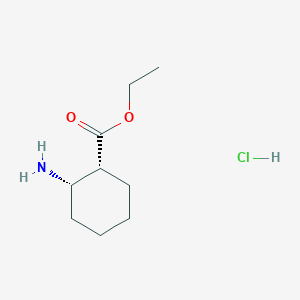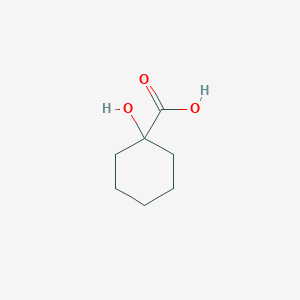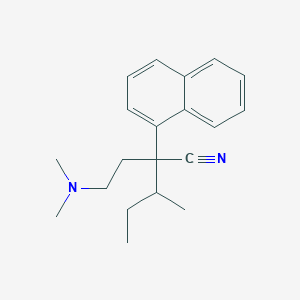
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile, also known as BDEN, is a fluorescent compound that has been used extensively in scientific research. BDEN is a naphthalene derivative that is widely used as a fluorescent probe for studying the structure and function of biomolecules. It has gained importance due to its unique properties such as high fluorescence quantum yield, good photostability, and high sensitivity.
作用机制
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a fluorescent probe that works by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of action of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile involves the formation of an excited state complex between alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile and the biomolecule. This complex then undergoes a series of energy transfer processes leading to a change in the fluorescence properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Biochemical and Physiological Effects:
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a potent fluorescent probe that may interfere with the normal functioning of biomolecules if used in excess.
实验室实验的优点和局限性
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has several advantages as a fluorescent probe for scientific research. It has a high fluorescence quantum yield, good photostability, and high sensitivity. It is also easy to synthesize and has a low cost. However, alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has some limitations as well. It has a limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to pH changes and can undergo quenching in the presence of certain metal ions.
未来方向
There are several future directions for the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in scientific research. One area of research is the development of new fluorescent probes based on alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile that have improved properties such as increased solubility and reduced sensitivity to pH changes. Another area of research is the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in live-cell imaging experiments to study the dynamics of biomolecules in real-time. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile can also be used in the development of new biosensors for detecting biomolecules in complex biological samples. Overall, the unique properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile make it a valuable tool for scientific research and its potential applications are vast.
合成方法
The synthesis of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a multistep process involving several chemical reactions. The most commonly used method for synthesizing alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is the reaction of 1-naphthaldehyde with sec-butylamine and dimethylaminoethyl chloride. The reaction is carried out in the presence of a strong base such as potassium hydroxide in an organic solvent such as ethanol. The resulting product is then purified by column chromatography to obtain pure alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
科学研究应用
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has found a wide range of applications in scientific research. It is used as a fluorescent probe for studying the structure and function of biomolecules such as proteins, nucleic acids, and lipids. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has been used to study protein-protein interactions, protein-ligand interactions, and protein folding. It has also been used to study the structure and function of membrane proteins and lipid bilayers.
属性
CAS 编号 |
1509-15-5 |
|---|---|
产品名称 |
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile |
分子式 |
C20H26N2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C20H26N2/c1-5-16(2)20(15-21,13-14-22(3)4)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,16H,5,13-14H2,1-4H3 |
InChI 键 |
UVRPCMHJVMFIDJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
同义词 |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



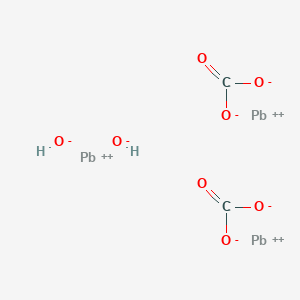

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

